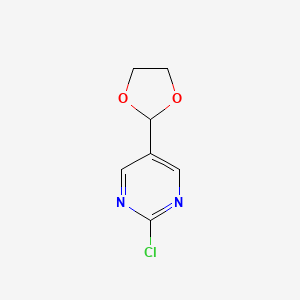

2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1554387-36-8 |

|---|---|

Molecular Formula |

C7H7ClN2O2 |

Molecular Weight |

186.59 g/mol |

IUPAC Name |

2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine |

InChI |

InChI=1S/C7H7ClN2O2/c8-7-9-3-5(4-10-7)6-11-1-2-12-6/h3-4,6H,1-2H2 |

InChI Key |

KMDYWQRBLQTNDO-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CN=C(N=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 1,3 Dioxolan 2 Yl Pyrimidine and Its Derivatives

Strategies for Pyrimidine (B1678525) Core Construction

The foundational step in synthesizing the target molecule is the construction of the pyrimidine ring, a 1,3-diazine structure. Various synthetic routes are available, broadly categorized into cyclocondensation reactions and de novo synthesis from acyclic precursors.

Cyclocondensation reactions are among the most common and versatile methods for constructing pyrimidine rings. bu.edu.eg These methods typically involve the reaction between a compound containing a three-carbon (C-C-C) fragment and another containing a nitrogen-carbon-nitrogen (N-C-N) fragment, such as amidines, ureas, or guanidines. bu.edu.eg The choice of fragments allows for the introduction of various substituents onto the pyrimidine core.

One of the classical methods is the Pinner synthesis , which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com Variations of this reaction, such as using a β-keto ester instead of a 1,3-diketone, have expanded its utility. mdpi.com Multicomponent reactions, like the Biginelli reaction, also provide a pathway to dihydropyrimidine derivatives, which can be further modified. mdpi.com These reactions are appealing due to their efficiency in building molecular complexity from simple starting materials. mdpi.com

Cycloaddition reactions offer another powerful tool for pyrimidine synthesis. These can be classified based on the number of atoms each component contributes to the final ring, such as [3+3], [4+2], and [5+1] cycloadditions. mdpi.com For instance, a [3+3] cycloaddition might involve the reaction of a 1,3-dicarbonyl compound with urea. mdpi.com A [4+2] cycloaddition could involve the in-situ generation of a ketimine that reacts with another component to form the pyrimidine ring. mdpi.com

Table 1: Overview of Cyclocondensation Strategies for Pyrimidine Synthesis

| Reaction Type | C-Fragment Precursor | N-C-N Fragment Precursor | Key Features |

| Pinner Synthesis | 1,3-Dicarbonyl Compound | Amidine | A classical and widely used method for 2-substituted pyrimidines. mdpi.com |

| Biginelli Reaction | β-Dicarbonyl Compound, Aldehyde | Urea or Thiourea | A multicomponent reaction leading to 3,4-dihydropyrimidin-2(1H)-ones. mdpi.com |

| [3+3] Cycloaddition | Acetylacetone | Urea | Forms the pyrimidine ring from two three-atom fragments. mdpi.com |

| [4+2] Cycloaddition | Alkyne, Sulfonyl Azide | Trichloroacetonitrile | Involves in-situ generation of reactive intermediates. mdpi.com |

In the context of chemical synthesis, de novo routes refer to the construction of the pyrimidine ring from simple, non-cyclic starting materials, as opposed to modifying an existing ring system. wikipedia.org This approach provides fundamental control over the substitution pattern of the resulting heterocycle. The biochemical pathway of de novo pyrimidine synthesis, which starts from precursors like carbamoyl phosphate and aspartate to produce nucleotides, provides a conceptual basis, though the chemical methods differ significantly. microbenotes.comnih.gov

A common laboratory strategy involves the condensation of a three-carbon compound with a reagent containing an amide structure under alkaline conditions. For example, β-enaminones can be condensed with various carboxamides under basic conditions to yield 2,4,6-trisubstituted pyrimidines. mdpi.com Another approach is the reaction of functionalized enamines with reagents like triethyl orthoformate and ammonium acetate, which can provide various substituted pyrimidines in a single step. organic-chemistry.org These methods are valuable for creating a diverse range of pyrimidine derivatives by simply varying the acyclic starting components.

Introduction and Functionalization of the 2-Chloro Moiety on the Pyrimidine Ring

The chlorine atom at the C2 position of the pyrimidine ring is a key functional group. Its electronegativity makes it a good leaving group, facilitating subsequent nucleophilic substitution reactions to introduce other functionalities. wikipedia.orggoogle.com The most common method for introducing this chloro group is through the conversion of a precursor containing a hydroxyl or oxo group at the 2-position, such as a pyrimidin-2-one or a uracil derivative.

The chlorination is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most widely used reagent for this transformation. heteroletters.orgresearchgate.net The reaction involves heating the pyrimidinone precursor with excess POCl₃, often in the presence of a base like N,N-dimethylaniline or triethylamine to neutralize the HCl generated. google.com Other reagents, such as sulfuryl chloride, can also be employed for the chlorination of related thio-pyrimidine systems. google.com The reactivity of the 2-position makes this chlorination a selective and high-yielding process, though care must be taken as other positions (like C4 and C6) can also be chlorinated if they bear hydroxyl groups. google.com

Table 2: Common Reagents for Chlorination of Pyrimidinones

| Reagent | Formula | Typical Application | Notes |

| Phosphorus Oxychloride | POCl₃ | Conversion of 2-pyrimidinones to 2-chloropyrimidines. heteroletters.org | Most common and effective reagent; often used with a tertiary amine base. |

| Sulfuryl Chloride | SO₂Cl₂ | Chlorination of methylsulfanyl groups on the pyrimidine ring. google.com | Provides an alternative route for specific precursors. |

| Phosgene/Triphosgene | COCl₂ / (Cl₃CO)₂CO | Used in some industrial processes. | Highly toxic, requires specialized handling. |

Formation and Integration of the 1,3-Dioxolane (B20135) Group

The 1,3-dioxolane group in the target molecule serves as a protected form of an aldehyde. This functional group is typically introduced by reacting a pyrimidine bearing an aldehyde group at the C5 position with ethylene (B1197577) glycol.

The formation of the 1,3-dioxolane ring is a classic acetalization reaction. organic-chemistry.org This reaction involves the acid-catalyzed condensation of an aldehyde (in this case, a precursor like 2-chloro-pyrimidine-5-carboxaldehyde) with a 1,2-diol, specifically ethylene glycol. chemicalbook.comwikipedia.org

The reaction is an equilibrium process, and to drive it towards the product (the acetal), water must be removed from the reaction mixture. organic-chemistry.org This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene. thieme-connect.de Alternatively, dehydrating agents can be used. A variety of acid catalysts can be employed, ranging from Brønsted acids like p-toluenesulfonic acid (p-TsOH) to Lewis acids such as zirconium tetrachloride (ZrCl₄). organic-chemistry.orgchemicalbook.com The reaction is generally high-yielding and chemoselective for aldehydes over ketones, providing a reliable method for integrating the dioxolane moiety onto the pyrimidine scaffold.

Table 3: Catalysts and Conditions for Dioxolane Formation

| Catalyst | Type | Common Conditions | Key Advantage |

| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Refluxing toluene with a Dean-Stark trap. chemicalbook.com | Standard, effective, and widely used method. |

| Zirconium Tetrachloride (ZrCl₄) | Lewis Acid | Mild reaction conditions. organic-chemistry.org | Highly efficient and chemoselective. |

| Iodine (I₂) | Lewis Acid | Neutral, aprotic conditions. organic-chemistry.org | Useful for substrates with acid-sensitive groups. |

| Tetrabutylammonium Tribromide | Other | Catalytic amount in absolute alcohol. organic-chemistry.org | Mild and chemoselective, allows acetalization of aldehydes in the presence of ketones. |

While the parent compound 2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine does not possess a chiral center on the dioxolane ring, the principles of stereochemical control are crucial for the synthesis of its chiral derivatives. Asymmetric synthesis of dioxolanes can be achieved if the reaction introduces one or more stereocenters with a high degree of selectivity.

Stereocontrol can be exerted by using chiral starting materials or chiral catalysts. For instance, reacting the aldehyde precursor with a chiral, enantiomerically pure 1,2-diol will result in the formation of diastereomeric acetals, which can potentially be separated. Chiral 1,3-dioxolan-4-ones, derived from enantiopure α-hydroxy acids like lactic or mandelic acid, have proven to be highly useful in asymmetric synthesis. researchgate.net Furthermore, asymmetric catalysis, using chiral Lewis acids or chiral Brønsted acids, can guide the reaction between an achiral aldehyde and an achiral diol to produce an enantiomerically enriched acetal (B89532), although this is less common. The conformation of the five-membered dioxolane ring, which is typically a non-planar "envelope" or "twist" form, plays a role in the stereochemical outcome of subsequent reactions on the molecule.

Advanced Synthetic Techniques

Modern organic synthesis has seen the development of powerful techniques that overcome the limitations of classical methods. For pyrimidine chemistry, these advancements include solid-phase synthesis for high-throughput library generation, microwave-assisted reactions for rapid and efficient synthesis, and novel catalytic systems that offer new pathways for molecular construction.

Solid-phase synthesis (SPS) is a powerful technique for the construction of pyrimidine derivatives, enabling the efficient creation of compound libraries. acs.orgacs.org In this methodology, the pyrimidine core or its precursors are chemically anchored to an insoluble polymer support, such as polystyrene-derived resins. All subsequent reaction steps, including cyclization and functionalization, are carried out on this solid support. Excess reagents and by-products are easily removed by simple filtration and washing, streamlining the purification process.

One common strategy involves immobilizing a precursor, such as a thiouronium salt, onto a Merrifield resin. acs.org This resin-bound intermediate can then react with other components, like ethyl cyanoacetate and various aldehydes, in a three-component reaction to build the pyrimidine ring directly on the support. acs.org Another approach begins with the attachment of a pre-functionalized pyrimidine, such as 4,6-dichloro-5-nitropyrimidine, to a Rink amide resin. researchgate.net Subsequent modifications are achieved by selectively displacing the chloro groups with various amines. researchgate.net

The final pyrimidine derivatives are liberated from the solid support in a cleavage step, typically using a strong acid like a trifluoroacetic acid (TFA) and dichloromethane (DCM) mixture. acs.org This process yields the desired products in good to excellent purity and yield.

Table 1: Examples of Solid-Phase Synthesis (SPS) Strategies for Pyrimidine Derivatives

| Resin Support | Immobilized Component | Key Reaction Steps | Cleavage Agent | Synthesized Product Type | Reference |

| Merrifield Resin | Thiouronium salt | Three-component reaction with ethyl cyanoacetate and aldehydes | n-Butylamine | Tetrasubstituted Pyrimidines | acs.org |

| Aldehyde Resin | Aliphatic amine | Reductive amination followed by nucleophilic substitution with dichloropyrimidines | TFA/DCM | 2-Alkyl-4-chloro-6-aminopyrimidines | acs.org |

| Rink Amide Resin | 4,6-dichloro-5-nitropyrimidine | Nucleophilic displacement of chlorides, reduction of nitro group | TFA | Substituted Purines (from pyrimidine intermediate) | researchgate.net |

Microwave-assisted organic synthesis has emerged as a transformative technique in pyrimidine chemistry, offering significant advantages over conventional heating methods. tandfonline.comorientjchem.orgbenthamdirect.com The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes, often leading to higher yields and cleaner reaction profiles. tandfonline.comacs.org This rapid and intense heating of polar substances is particularly effective for multicomponent reactions used in pyrimidine synthesis, such as the Biginelli reaction. tandfonline.com

For instance, the three-component cyclocondensation of a β-diketone, an aryl aldehyde, and urea or thiourea can be performed under microwave irradiation to produce oxo- or thioxopyrimidines in yields of 65–90% within minutes. tandfonline.com This method avoids the need for harsh conditions or complex catalysts that are sometimes required in traditional protocols. tandfonline.com Microwave heating has been successfully applied in both solution-phase and solid-phase synthesis of pyrimidine derivatives. acs.orgacs.org In solution-phase, microwave irradiation can be used to displace leaving groups, such as a methylsulfone group on the pyrimidine ring, with a wide variety of nucleophiles in very short reaction times. acs.org

The efficiency of microwave-assisted synthesis makes it a highly attractive and green chemistry tool for the rapid generation of libraries of pyrimidine derivatives for biological screening. orientjchem.orgbenthamdirect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Derivatives

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Biginelli Reaction | 1-3 hours (at room temp) | 10 minutes | Favorable comparison | acs.org |

| Fused Pyrimidine Synthesis | Not specified | 5-10 minutes | High yields, short reaction time | orientjchem.org |

| Pyridine Synthesis (related heterocycle) | 6-9 hours | 2-7 minutes | 71-88% vs 82-94% | acs.org |

| Chalcone-Guanidine Condensation | Not specified | Not specified (but noted as excellent) | Excellent yields, less time | benthamdirect.com |

Catalytic methods provide an efficient and sustainable route to pyrimidine synthesis, with iron catalysis being a particularly noteworthy example due to iron's abundance and low toxicity. acs.org Iron-catalyzed reactions enable the construction of the pyrimidine ring from readily available starting materials under mild conditions. acs.org

One innovative iron-catalyzed approach involves the modular synthesis of pyrimidines from ketones, aldehydes, or esters and amidines. acs.org This reaction, facilitated by an in-situ prepared iron(II)-complex, proceeds through a regioselective β-C–H bond functionalization, forming two new C-N bonds and the heterocyclic ring in a single operation. acs.orgmdpi.com Another powerful strategy is the iron-catalyzed [2+2+2] cycloaddition of alkynenitriles and cyanamides. nih.gov This method allows for the creation of complex 2-aminopyrimidines from simple, linear precursors. nih.gov

Furthermore, iron complexes featuring redox-active ligands have been developed for the multicomponent synthesis of trisubstituted pyrimidines. acs.orgresearchgate.net These catalysts facilitate the dehydrogenative coupling of alcohols with alkynes and amidines under aerobic conditions, representing an environmentally benign pathway that uses alcohols as sustainable starting materials. acs.orgresearchgate.net

Table 3: Overview of Iron-Catalyzed Pyrimidine Synthesis

| Iron Catalyst System | Starting Materials | Key Transformation | Product Type | Reference |

| In situ Fe(II)-complex with Phen and TEMPO | Saturated carbonyl compounds, amidines | β-C–H bond functionalization/cyclization | Substituted Pyrimidines | acs.org |

| FeI₂, ⁱPrPDAI, Zn | Alkynenitriles, cyanamides | [2+2+2] Cycloaddition | Bicyclic 2-Aminopyrimidines | nih.gov |

| Fe(II)-complex with redox-active ligand | Primary/secondary alcohols, amidines | Dehydrogenative coupling | 2,4,6-Trisubstituted Pyrimidines | researchgate.net |

| Fe-complex with arylazo pincer ligand | Alcohols, alkynes, amidines | Dehydrogenative functionalization | Trisubstituted Pyrimidines | acs.org |

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like pyrimidine derivatives from simple precursors in a single synthetic operation. acs.org These reactions enhance synthetic efficiency by reducing the number of purification steps, saving time and resources, and minimizing waste. mdpi.com

A variety of MCRs have been developed for constructing diverse pyrimidine-based scaffolds. For example, a three-component reaction between 5-aminotetrazole, various aryl aldehydes, and active methylene (B1212753) compounds, catalyzed by iodine, can produce a library of tetrazolo[1,5-a]pyrimidines in moderate to good yields. acs.org This approach demonstrates the power of MCRs to rapidly generate structural diversity from readily available starting materials. acs.org

Similarly, novel acs.orgacs.orgacs.orgtriazolo[4,3-a]pyrimidine derivatives can be prepared via a one-pot, three-component synthesis from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. mdpi.com Another example involves the one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole to yield substituted tetrazolo[1,5-a]pyrimidine-6-carbonitriles. mdpi.com These reactions showcase the operational simplicity and cost-effectiveness of MCRs as an alternative to traditional multi-step synthetic routes. acs.org

Table 4: Examples of One-Pot Multicomponent Reactions for Pyrimidine-Related Heterocycles

| Number of Components | Key Reactants | Catalyst/Conditions | Product Scaffold | Reference |

| Three | 5-Aminotetrazole, aryl aldehydes, active methylene compounds | Iodine, reflux | Tetrazolo[1,5-a]pyrimidine | acs.org |

| Three | 5-Amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, ethyl acetoacetate | Not specified | acs.orgacs.orgacs.orgTriazolo[4,3-a]pyrimidine | mdpi.com |

| Three | Aldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indole | Triethylamine | Tetrazolo[1,5-a]pyrimidine-6-carbonitrile | mdpi.com |

| Four | p-Formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium acetate | Microwave irradiation | 3-Pyridine derivatives | acs.org |

Chemical Reactivity and Transformation of 2 Chloro 5 1,3 Dioxolan 2 Yl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of the 2-Chloro Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated pyrimidines. The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the electronegative chlorine atom, facilitates the attack of nucleophiles.

In pyrimidine systems containing multiple halogen substituents, the regioselectivity of SNAr reactions is a critical consideration. For 2,4-dichloropyrimidines, substitution generally occurs selectively at the C-4 position. However, this selectivity is highly sensitive to the electronic and steric effects of other substituents on the ring. wuxiapptec.com For instance, the presence of a strong electron-donating group at the C-6 position can reverse this selectivity, favoring substitution at the C-2 position. wuxiapptec.com Similarly, in 2-MeSO2-4-chloropyrimidine, while amines react at the C-4 position, alkoxides and formamide (B127407) anions selectively substitute at the C-2 position. wuxiapptec.com

The reactivity of chloropyrimidines in SNAr reactions is significantly higher than that of other chloroheterocycles or chlorobenzene. For example, 2-chloropyrimidine (B141910) is approximately 10⁸ times more reactive towards nucleophiles than 2-chloropyridine (B119429) and 10¹⁴–10¹⁶ times more reactive than chlorobenzene. nih.gov This high reactivity often allows for transition-metal-free substitution reactions under relatively mild conditions. nih.govresearchgate.net Computational models, such as those using frontier molecular orbital theory or DFT-calculated transition state energies, can be employed to predict and rationalize the observed regioselectivity and reactivity in these systems. rsc.orgstackexchange.com

The reaction of 2-chloropyrimidines with various nitrogen-centered nucleophiles, particularly primary and secondary amines, is a widely utilized transformation. These reactions typically proceed readily to yield 2-aminopyrimidine (B69317) derivatives. For many activated heteroaryl chlorides, including 2-chloropyrimidines, these amination reactions can be carried out under thermal conditions in the presence of an acid or base, or even in green solvents like water with a base such as potassium fluoride, often precluding the need for a transition metal catalyst. nih.govresearchgate.netresearchgate.net

The reaction conditions can be optimized to achieve high yields. For instance, the reaction of 2-chloropyrimidine with a range of primary and secondary amines in water with KF has been shown to produce moderate to excellent yields. nih.gov While SNAr is often the preferred method, palladium-catalyzed C-N cross-coupling reactions have also been employed for the amination of less reactive chloroheterocycles. rsc.org

Table 1: Examples of SNAr Reactions with Nitrogen Nucleophiles This table is generated based on typical reactivity patterns of 2-chloropyrimidines and may not represent specific experimental results for 2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine.

| Nitrogen Nucleophile | Typical Reaction Conditions | Product Type |

|---|---|---|

| Ammonia | Heat, Pressure | 2-Aminopyrimidine |

| Primary Amines (e.g., Aniline, Benzylamine) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, EtOH), Heat | 2-(Substituted)aminopyrimidine |

| Secondary Amines (e.g., Morpholine, Piperidine) | Base (e.g., K₂CO₃, KF), Solvent (e.g., Water, DMF), Heat | 2-(Substituted)aminopyrimidine |

| Hydrazine | Solvent (e.g., EtOH), Heat | 2-Hydrazinopyrimidine |

This compound also reacts with oxygen- and sulfur-centered nucleophiles. Alkoxides (RO⁻) and phenoxides (ArO⁻) can displace the chloride to form the corresponding ethers. These reactions are often carried out in the presence of a base to generate the nucleophile in situ from the corresponding alcohol or phenol.

Similarly, sulfur nucleophiles, such as thiols (RSH) and thiolates (RS⁻), are effective for the synthesis of 2-thiopyrimidine derivatives. Thiols are generally excellent nucleophiles for SNAr reactions on electron-deficient heteroaromatics. chemrxiv.org The reaction of 2-chloropyrimidines with thiols provides a direct route to 2-alkylthio- or 2-arylthio-pyrimidines.

Table 2: Examples of SNAr Reactions with Oxygen and Sulfur Nucleophiles This table is generated based on typical reactivity patterns of 2-chloropyrimidines and may not represent specific experimental results for this compound.

| Nucleophile Type | Example Nucleophile | Typical Reaction Conditions | Product Type |

|---|---|---|---|

| Oxygen | Sodium Methoxide (NaOMe) | Solvent (e.g., MeOH), Room Temp to Heat | 2-Methoxypyrimidine |

| Oxygen | Phenol + Base (e.g., K₂CO₃) | Solvent (e.g., DMF, DMSO), Heat | 2-Phenoxypyrimidine |

| Sulfur | Sodium Hydrosulfide (NaSH) | Solvent (e.g., EtOH, DMF) | Pyrimidine-2-thione |

| Sulfur | Thiophenol + Base (e.g., Et₃N) | Solvent (e.g., THF, DMF) | 2-(Phenylthio)pyrimidine |

Cross-Coupling Reactions at the Pyrimidine Ring

In addition to SNAr, the 2-chloro position of the pyrimidine ring is a versatile handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. nih.gov The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is widely used to form C-C bonds. illinois.edu 2-Chloropyrimidines can serve as the halide partner in these reactions, coupling with various aryl- or vinylboronic acids (or their esters) to produce 2-aryl- or 2-vinyl-pyrimidines. rsc.orgresearchgate.net The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields. dntb.gov.ua

Cyanation , the introduction of a nitrile group (-CN), is another important transformation. Palladium-catalyzed cyanation of aryl halides, including chloroheterocycles, typically employs a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferricyanide. wikipedia.org This reaction converts the 2-chloro group into a 2-cyano group, which is a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions This table outlines general conditions and may require optimization for this compound.

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinylboronic Acid | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd complexes + Ligand (e.g., PPh₃, SPhos) + Base (e.g., K₂CO₃, K₃PO₄) | 2-Aryl/Vinylpyrimidine |

| Cyanation | Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Pd(dba)₂ + Ligand (e.g., dppf) | 2-Cyanopyrimidine |

While palladium is the most common catalyst, other transition metals can also effectively catalyze cross-coupling reactions of 2-chloropyrimidines. For instance, cobalt-catalyzed cross-coupling reactions have been reported for the arylation of 2-chloropyrimidines with in situ prepared arylzinc halides. nih.gov Nickel-catalyzed cyanations have also been developed as a more cost-effective alternative to palladium, sometimes utilizing unconventional cyanide sources. wikipedia.org These alternative methods expand the synthetic utility of 2-chloropyrimidines and offer different reactivity profiles and substrate scopes. rsc.orgnih.gov

Reactions Involving the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group serves as a protecting group for a carbonyl functional group, in this case, a formyl group (aldehyde). Its chemical transformations primarily revolve around its removal (deprotection) to reveal the aldehyde or its conversion into other functional groups.

Deprotection Strategies of the Acetal (B89532) Group

The removal of the 1,3-dioxolane group is a crucial step in synthetic pathways where the aldehyde functionality is required for subsequent reactions. This deprotection is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org The stability of cyclic acetals to bases, nucleophiles, and mild oxidizing agents makes them effective protecting groups, but they are readily cleaved in the presence of acid. organic-chemistry.org

The general mechanism for acid-catalyzed hydrolysis involves protonation of one of the acetal oxygen atoms, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton regenerates the carbonyl compound and releases ethylene (B1197577) glycol. youtube.com A variety of acidic conditions can be employed, ranging from aqueous mineral acids to Lewis acids in wet solvents. organic-chemistry.org Microwave-assisted hydrolysis using catalysts like p-sulfonic acid-calix[n]arene in water has also been shown to be a highly efficient method for the deprotection of related structures. scielo.br

Alternative, non-hydrolytic methods have also been developed. For instance, nickel boride, generated in situ from nickel chloride and sodium borohydride (B1222165), can chemoselectively deprotect 1,3-dioxolanes under mild conditions. rsc.orgresearchgate.net This method is notable for its tolerance of other functional groups such as halides. researchgate.net

Below is a table summarizing various deprotection strategies applicable to the 1,3-dioxolane group.

| Reagent/Catalyst | Solvent | Conditions | Notes |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, THF, Acetone | Room Temperature to Reflux | Standard and widely used method. organic-chemistry.org |

| p-Toluenesulfonic acid (TsOH) | Acetone/Water | Reflux | Acid-catalyzed transacetalization. organic-chemistry.org |

| Iodine (catalytic) | Acetone, CH₃CN | Neutral, Mild Conditions | Tolerates acid-sensitive groups. organic-chemistry.org |

| Nickel Boride (NiCl₂/NaBH₄) | Methanol | Mild Conditions | Chemoselective; tolerates halo and alkoxy groups. rsc.orgresearchgate.net |

| p-Sulfonic acid-calix[n]arene | Water | Microwave, 160 °C | Green, efficient, and reusable catalytic system. scielo.br |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 °C | Catalytic amount, rapid conversion. organic-chemistry.org |

Functional Group Interconversions at the Acetal Position

Once deprotected to the corresponding 5-formyl-2-chloropyrimidine, the aldehyde functionality can be converted into a wide array of other functional groups. Standard aldehyde chemistry can be applied, including:

Oxidation: The aldehyde can be oxidized to a carboxylic acid (pyrimidine-5-carboxylic acid) using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent. Care must be taken as strong oxidizing agents can sometimes cleave the acetal directly. organic-chemistry.org

Reduction: The aldehyde can be reduced to a primary alcohol (5-hydroxymethyl-2-chloropyrimidine) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) can produce secondary or tertiary amines.

Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde into an alkene.

Direct transformation of the 1,3-dioxolane moiety is less common but possible. For example, certain acetals can be oxidized directly to esters using reagents like N-hydroxyphthalimide (NHPI) and a Co(OAc)₂ co-catalyst with molecular oxygen. organic-chemistry.org

Radical-Mediated Transformations

While ionic reactions are more common for this class of compounds, radical-mediated transformations offer alternative pathways for functionalization. The pyrimidine ring and the dioxolane moiety can both potentially participate in radical reactions.

A notable reaction involving the 1,3-dioxolane ring itself is the thiol-promoted, metal-free, site-specific addition to imines. organic-chemistry.orgorganic-chemistry.org This process proceeds via a radical chain mechanism where a radical is generated at the C2 position of the dioxolane ring, which then adds to the imine. While this specific reaction may not be directly applicable to this compound as a substrate, it illustrates the potential for radical generation at the acetal carbon.

The 2-chloro-pyrimidine portion of the molecule can also be a handle for radical reactions. Aryl halides, including heteroaryl chlorides, can undergo radical substitution reactions. For instance, photoredox catalysis can be used to generate aryl radicals from aryl halides, which can then react with various partners. researchgate.net This approach could potentially be used to replace the chlorine atom at the C2 position with other functional groups via a radical mechanism, offering an alternative to traditional nucleophilic aromatic substitution.

Grignard Reactions and Organometallic Transformations

The reactivity of this compound towards organometallic reagents like Grignard reagents is twofold, involving potential reactions at either the C2-chloro position or the C5-dioxolane position.

The chloro-substituted C2 position of the pyrimidine ring is susceptible to cross-coupling reactions. Organometallic transformations such as Suzuki, Stille, and Negishi couplings are powerful methods for forming carbon-carbon bonds. wuxiapptec.com In these reactions, a different organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) is coupled with the heteroaryl halide in the presence of a palladium catalyst. It is plausible that this compound could undergo such coupling reactions to introduce alkyl, aryl, or vinyl substituents at the C2 position.

Direct reaction with a Grignard reagent (R-MgX) at the C2 position could potentially lead to a substitution of the chlorine atom, although nucleophilic aromatic substitution (SNAr) with other nucleophiles is more commonly reported for chloropyrimidines. nih.gov

The 1,3-dioxolane group is generally stable to Grignard reagents and other strong nucleophiles. organic-chemistry.org However, if the acetal is first deprotected to the aldehyde, the resulting formyl group will readily react with Grignard reagents. masterorganicchemistry.com This two-step sequence involves:

Acid-catalyzed deprotection to yield 2-chloro-5-formylpyrimidine.

Addition of a Grignard reagent (R-MgX) to the aldehyde carbonyl, followed by an acidic workup, to produce a secondary alcohol. masterorganicchemistry.com

This pathway allows for the introduction of a wide variety of substituents at the C5 position via the newly formed secondary alcohol.

| Reagent Type | Potential Reaction Site | Product Type |

| Organoboron Reagents (Suzuki Coupling) | C2-Cl | 2-Aryl/Alkyl-5-(1,3-dioxolan-2-yl)pyrimidine |

| Grignard Reagent (R-MgX) | C5-formyl (after deprotection) | 2-Chloro-5-(CRHOH)pyrimidine (Secondary Alcohol) |

| Organozinc Reagents | C2-Cl (Negishi) or C5-formyl (after deprotection) | Varied C-C bond formation products |

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 5 1,3 Dioxolan 2 Yl Pyrimidine

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound. For 2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine, with the molecular formula C₇H₇ClN₂O₂, HRMS would provide an exact mass measurement. This experimental value can be compared to the theoretically calculated mass to confirm the elemental composition with high accuracy. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺), with a second peak (M+2) approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Calculated Exact Mass [M]⁺ | 186.0196 |

| Calculated Exact Mass [M+H]⁺ | 187.0274 |

Analysis of the fragmentation pattern in mass spectrometry provides "fingerprint" data that helps to confirm the molecular structure. Upon ionization, the molecular ion of this compound would likely undergo characteristic fragmentation.

A primary fragmentation pathway would involve the dioxolane ring. The loss of ethylene (B1197577) oxide (C₂H₄O, 44 Da) from the molecular ion is a common fragmentation for 1,3-dioxolanes. Another expected fragmentation is the cleavage of the C-C bond between the pyrimidine (B1678525) and dioxolane rings, leading to fragments corresponding to each ring system. The pyrimidine portion could lose the chlorine atom or undergo ring cleavage. The stability of the pyrimidine ring suggests that fragments containing this moiety would be prominent in the spectrum. The analysis of these fragment ions allows for the piece-by-piece reconstruction of the molecule, thereby confirming the connectivity of the pyrimidine and dioxolane components.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the chloropyrimidine ring and the dioxolane ring.

The pyrimidine ring gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations within the heterocyclic aromatic ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ range. researchgate.net The presence of the chlorine atom attached to the pyrimidine ring will result in a C-Cl stretching vibration, which typically appears in the fingerprint region, broadly between 800-600 cm⁻¹. nih.gov

The 1,3-dioxolane (B20135) group also has distinctive IR absorptions. The C-H stretching vibrations of the saturated carbons in the dioxolane ring are expected to appear in the 3000-2850 cm⁻¹ range. libretexts.org A key feature of the dioxolane ring is the strong C-O stretching vibrations, characteristic of cyclic ethers, which typically produce prominent bands in the 1140-1070 cm⁻¹ region. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains complex, unique vibrations that are characteristic of the entire molecule. docbrown.info

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H (Pyrimidine) | Stretching | 3100 - 3000 |

| Aliphatic C-H (Dioxolane) | Stretching | 3000 - 2850 |

| C=C / C=N (Pyrimidine Ring) | Stretching | 1600 - 1400 |

| C-O (Dioxolane Ring) | Stretching | 1140 - 1070 |

| C-Cl | Stretching | 800 - 600 |

Advanced Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable techniques for assessing the purity of this compound and for monitoring its synthesis in real-time. These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For pyrimidine derivatives, reversed-phase HPLC/UPLC is the most common approach. creative-proteomics.comrjptonline.org In this mode, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18), is used with a polar mobile phase. creative-proteomics.comoup.com The separation is achieved by eluting the sample with a gradient of an aqueous solvent (often containing a small amount of an acid like formic acid to improve peak shape) and an organic solvent, such as acetonitrile (B52724) or methanol. creative-proteomics.comoup.com UPLC systems, which use smaller stationary phase particles (typically under 2 µm), offer higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.govnih.gov

These techniques are crucial for quality control, allowing for the quantification of the main compound and the detection of impurities, starting materials, or by-products. By analyzing samples at various time points during a chemical reaction, HPLC/UPLC can track the consumption of reactants and the formation of the product, thereby optimizing reaction conditions. rjptonline.org

The table below outlines typical parameters for an HPLC/UPLC method suitable for analyzing this compound.

| Parameter | Typical Condition |

|---|---|

| System | HPLC or UPLC |

| Column | Reversed-Phase C18 (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient (e.g., 5% B to 95% B over 10 minutes) |

| Flow Rate | 0.3 - 0.5 mL/min (for UPLC) |

| Column Temperature | 40 °C |

| Detection | UV-Vis (Diode Array Detector) |

| Injection Volume | 1 - 5 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound, as well as for identifying any volatile impurities or degradation products. researchgate.netlibretexts.org

In a GC-MS analysis, the sample is first vaporized and introduced into a long, thin capillary column. An inert carrier gas (like helium) pushes the sample through the column, which is coated with a stationary phase. Separation occurs based on the compound's boiling point and its affinity for the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer. libretexts.org

The mass spectrometer bombards the molecules with electrons, causing them to ionize and break apart into charged fragments in a predictable and reproducible manner. chemguide.co.uk The resulting mass spectrum is a plot of fragment mass-to-charge ratio (m/z) versus relative abundance, which serves as a molecular "fingerprint." For this compound, the molecular ion peak (M⁺) would be expected, showing the characteristic isotopic pattern for a chlorine-containing compound (approximately a 3:1 ratio for the M⁺ and M+2 peaks).

Key fragmentation pathways would likely involve the loss of the chlorine atom, cleavage of the dioxolane ring, or fragmentation of the pyrimidine ring itself. researchgate.net Studies on 2-chloropyrimidine (B141910) have shown that fragmentation often involves the loss of a chlorine radical (Cl•) or hydrogen cyanide (HCN) from the pyrimidine ring. researchgate.net The dioxolane moiety can undergo fragmentation to produce characteristic ions. By comparing the obtained mass spectrum to spectral libraries, the identity of the compound and any volatile impurities can be confirmed. libretexts.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

While the specific crystal structure of this compound is not publicly available, analysis of related structures, such as 2-chloropyrimidine and other substituted pyrimidines, provides significant insight into its expected solid-state conformation. scispace.comnih.govnih.gov To perform the analysis, a single, high-quality crystal of the compound is irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. biointerfaceresearch.com

Based on the analysis of similar compounds, the pyrimidine ring of this compound is expected to be essentially planar. scispace.comnih.gov The dioxolane ring typically adopts a non-planar "envelope" or "twist" conformation. The crystallographic data would precisely define the dihedral angle between the plane of the pyrimidine ring and the substituent at the C5 position.

Furthermore, X-ray crystallography would reveal the nature of intermolecular interactions that stabilize the crystal lattice. In the case of this compound, these could include weak hydrogen bonds, dipole-dipole interactions involving the chlorine atom and the oxygen atoms of the dioxolane ring, and π-π stacking interactions between the pyrimidine rings of adjacent molecules. nih.gov This information is critical for understanding polymorphism, solubility, and other solid-state characteristics.

The table below summarizes key structural parameters that would be determined from an X-ray crystallographic analysis.

| Structural Information | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice (a, b, c, α, β, γ). |

| Space Group | The symmetry elements present in the crystal structure. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-Cl, C-N, C-O, C-C). |

| Bond Angles | Angles formed by three connected atoms, defining the geometry of the molecule. |

| Torsion Angles | Dihedral angles describing the conformation of the molecule, particularly the orientation of the dioxolane ring relative to the pyrimidine ring. |

| Intermolecular Interactions | Identification and measurement of hydrogen bonds, halogen bonds, and π-π stacking distances that define the crystal packing. |

Theoretical and Computational Chemistry Studies of 2 Chloro 5 1,3 Dioxolan 2 Yl Pyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations can predict a wide range of properties for 2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine.

The initial step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Quantum chemical calculations are employed to achieve this, often using methods like DFT with a suitable basis set, such as 6-311++G(d,p).

Once the geometry is optimized, an analysis of the electronic structure can be performed. This includes examining the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-Cl | 1.745 |

| C4-N3 | 1.338 |

| C5-C(dioxolane) | 1.510 |

| O(dioxolane)-C(acetal) | 1.415 |

| Bond Angles (°) ** | |

| N1-C2-N3 | 126.5 |

| C4-C5-C6 | 117.0 |

| O-C(acetal)-O | 105.0 |

| Dihedral Angles (°) ** | |

| C6-N1-C2-Cl | 180.0 |

| C4-C5-C(dioxolane)-O | 90.0 |

Note: These values are illustrative and would be determined by actual DFT calculations.

DFT calculations are also highly effective in predicting spectroscopic properties. For instance, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. Discrepancies between calculated and experimental shifts can often be explained by considering solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for a Pyrimidine (B1678525) Derivative

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C2 | 162.5 | 161.8 | - | - |

| C4 | 158.9 | 157.5 | H4: 8.90 | H4: 8.85 |

| C5 | 115.3 | 114.9 | - | - |

| C6 | 155.1 | 154.2 | H6: 8.75 | H6: 8.70 |

Note: This table is based on data for a related pyrimidine derivative and illustrates the typical accuracy of DFT-based NMR predictions.

Theoretical calculations are invaluable for studying reaction mechanisms. For this compound, this could involve investigating its susceptibility to nucleophilic aromatic substitution at the C2 position. DFT can be used to map the potential energy surface of the reaction, locating the transition state structure and calculating the activation energy. This provides a quantitative measure of the reaction's feasibility. The intrinsic reaction coordinate (IRC) method can then be used to confirm that the identified transition state connects the reactants and products.

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical methods can be employed to understand and predict the reactivity and selectivity of this compound. researchgate.net Reactivity descriptors derived from conceptual DFT, such as global and local softness, electrophilicity index, and Fukui functions, can identify the most reactive sites within the molecule. For example, the Fukui function can predict which atoms are most susceptible to nucleophilic or electrophilic attack. This is crucial for understanding the regioselectivity of its reactions. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT is excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for investigating intermolecular interactions in a condensed phase (e.g., in solution or a crystal). MD simulations model the movement of atoms and molecules over time, providing insights into how this compound might interact with solvent molecules or other solute molecules. This can be important for understanding its solubility, crystal packing, and how it might bind to a biological target.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Molecule Synthesis

The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry and chemical biology. nih.govorientjchem.org The title compound serves as a crucial intermediate, enabling the construction of elaborate molecules through targeted modifications at its two primary reactive sites. The chlorine at the C2 position is susceptible to nucleophilic substitution, while the dioxolane group at C5 acts as a masked formyl group that can be unveiled for subsequent reactions.

Precursor for Nucleoside Analogs in Chemical Biology Research

Nucleoside analogs are cornerstones of antiviral and anticancer therapies, often functioning by inhibiting critical enzymes like reverse transcriptase or DNA polymerase. nih.gov The synthesis of novel nucleoside analogs is a continuous effort in drug discovery to overcome resistance and improve efficacy. nih.gov 2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine is a key precursor in this area. The dioxolane ring can be considered a synthetic equivalent or a modifier of the traditional sugar moiety found in natural nucleosides.

The general synthetic strategy involves the coupling of the pyrimidine base with a sugar analog, followed by further functionalization. The chloro group provides a handle for creating the crucial glycosidic bond or for introducing other substituents. The dioxolane moiety itself can be part of the final structure, imparting unique conformational constraints and physicochemical properties to the nucleoside analog. These modifications can influence the molecule's interaction with biological targets and its metabolic stability. nih.gov

| Reaction Type | Description | Potential Product Class |

|---|---|---|

| N-Glycosylation | Displacement of the C2-chloro group by a sugar or carbocyclic moiety. | Dioxolane-containing pyrimidine nucleosides. |

| Functionalization | Deprotection of the dioxolane to a formyl group for subsequent chain extension or cyclization. | Modified nucleosides with extended side chains. |

Building Block for Diverse Heterocyclic Scaffolds

Beyond nucleosides, the pyrimidine ring is a core component of a vast array of heterocyclic compounds with diverse biological activities. mdpi.comsemanticscholar.org The reactivity of 2-chloropyrimidines makes them valuable starting materials for constructing fused ring systems and highly substituted pyrimidines. chemicalbook.comresearchgate.netthieme.de

The C2-chloro atom on this compound can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols) in SNAr reactions, allowing for the introduction of various functional groups. researchgate.net Furthermore, after deprotection of the dioxolane to reveal the aldehyde, this formyl group can participate in condensation reactions with active methylene (B1212753) compounds or amines to build new rings fused to the pyrimidine core, such as thiazolopyrimidines or pyridopyrimidines. aun.edu.egnih.gov This dual reactivity enables the synthesis of complex scaffolds from a relatively simple starting material. ekb.egresearchgate.net

| Reactive Site | Reaction | Example Scaffold |

|---|---|---|

| C2-Chloro | Nucleophilic Aromatic Substitution (SNAr) with dinucleophiles | Fused bicyclic systems (e.g., imidazopyrimidines) |

| C5-Formyl (after deprotection) | Condensation/Cyclization | Pyrido[2,3-d]pyrimidines |

| C2-Chloro & C5-Formyl | Sequential Reactions | Highly substituted polycyclic heterocycles |

Integration into Polymeric and Nanomaterial Systems

The unique electronic characteristics of the pyrimidine ring make it an attractive component for advanced materials. Its electron-deficient nature allows it to serve as an acceptor unit in materials designed for electronic and optical applications. researchgate.net

Development of Materials with Specific Electronic or Optical Characteristics

Pyrimidine-based π-conjugated compounds are increasingly used in the active layers of organic electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.net The incorporation of the electron-deficient pyrimidine ring into a polymer backbone can create donor-acceptor (D-A) systems, which are crucial for tuning the material's energy levels and facilitating charge transfer. tdl.org

This compound can be envisioned as a monomer precursor for such materials. The chloro group is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), a cornerstone of modern polymer synthesis. This allows the pyrimidine unit to be integrated into a larger conjugated polymer chain. Functionalization of the pyrimidine core can fine-tune the resulting polymer's optoelectronic properties. tdl.orgtdl.org The presence of nitrogen atoms also allows the pyrimidine to act as a complexing agent, opening avenues for creating organometallic polymers with novel photophysical properties. researchgate.net

Advanced Composite Formation with Controlled Properties

Polymers and materials derived from pyrimidine precursors can be incorporated into composite materials to enhance or introduce specific functionalities. For instance, metal-organic frameworks (MOFs) containing pyrimidine-based linkers have been developed. rsc.org These materials can be used to create composites, such as Ag@MOF materials, which exhibit excellent sorption capacity and catalytic activity. rsc.org

While direct studies on composites formed from this compound are not widespread, polymers derived from it could be blended with other materials to control properties like thermal stability, conductivity, or optical response. The pyrimidine moiety's ability to interact with metal ions could also be exploited to create polymer-metal composites with tailored magnetic or catalytic characteristics.

Development of Novel Ligands for Catalysis

The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property has been widely exploited in coordination chemistry and catalysis. researchgate.netekb.eg Pyrimidine-based ligands are used to stabilize metal centers and modulate their catalytic activity. researchgate.net

This compound serves as a versatile scaffold for creating novel ligands. The chloro group can be substituted with other coordinating groups, such as pyridyls via Stille coupling or phosphines, to create bidentate or tridentate ligands. researchgate.net The electronic properties of the resulting ligand, and thus the activity of the metal complex, can be tuned by modifying the substituents on the pyrimidine ring. Ruthenium complexes supported by P^N ligands, for example, have been shown to catalyze complex reactions like the acceptorless dehydrogenative coupling for the synthesis of other heterocycles. acs.org Pyrimidine-based Schiff base ligands have also been used to cap gold and platinum nanoparticles, demonstrating their utility in nanomaterial-based catalysis. nih.gov The synthesis of such tailored ligands is a key area of research for developing more efficient and selective catalysts.

Applications in Carbon Dioxide Fixation and Other Transformation Reactions

Currently, there is a lack of specific research in the scientific literature detailing the direct application of this compound in carbon dioxide (CO2) fixation processes. The chemical fixation of CO2 is a significant area of green chemistry, focusing on the conversion of CO2 into valuable chemicals, materials, and fuels. While various heterocyclic compounds are being explored as catalysts or substrates in these reactions, the role of this particular pyrimidine derivative has not been established.

In terms of other transformation reactions, the reactivity of this compound is primarily dictated by the electrophilic nature of the pyrimidine ring, further enhanced by the electron-withdrawing chloro substituent. This makes the 2-position susceptible to nucleophilic substitution reactions. Analogous 2-chloropyrimidine (B141910) compounds readily react with a variety of nucleophiles, such as amines and alcohols, to yield substituted pyrimidine derivatives. For instance, 2-chloro-5-fluoropyrimidine (B20137) serves as a precursor for the synthesis of 5-fluoro-2-amino pyrimidines through reactions with amines. sigmaaldrich.com Similarly, 2-chloro-5-bromopyrimidine has been utilized in nucleophilic substitution reactions with benzyl (B1604629) alcohols. researchgate.net

The dioxolane group at the 5-position is an acetal (B89532), which can serve as a protected form of a formyl group. Under acidic conditions, this group can be hydrolyzed to reveal the corresponding aldehyde, which can then participate in a wide range of subsequent chemical transformations. This latent reactivity makes this compound a potentially useful building block in multi-step organic syntheses.

While direct experimental data on the transformation reactions of this compound is limited in the available literature, its structural motifs suggest its utility as an intermediate in the synthesis of more complex molecules. The chloro group offers a handle for substitution, and the protected aldehyde at the 5-position allows for sequential chemical modifications.

Utilization in Chemical Biology Research as a Modulatory Probe

The application of this compound as a modulatory probe in chemical biology research is not specifically documented in the current scientific literature. Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to elucidate its function or to validate it as a potential drug target.

While pyrimidine derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities, the specific utility of this compound in this context has not been reported. The development of a chemical probe requires extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and cell permeability. Such studies for this particular compound are not presently available.

The broader class of pyrimidines is known to be a core scaffold in many biologically active compounds, including kinase inhibitors and receptor antagonists. nih.govnih.gov For example, derivatives of pyrimidine have been investigated for their potential as anticancer agents by targeting various cellular pathways. researchgate.net However, to be utilized as a modulatory probe, a compound must exhibit high affinity and specificity for a particular biological target. The research to establish such properties for this compound has not yet been published.

Future Research Directions and Emerging Paradigms for 2 Chloro 5 1,3 Dioxolan 2 Yl Pyrimidine

Sustainable and Green Chemistry Approaches in its Synthesis

Traditional synthetic routes to pyrimidine (B1678525) derivatives often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. rasayanjournal.co.in Future research will increasingly focus on aligning the synthesis of 2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine with the principles of green chemistry to enhance environmental compatibility and economic feasibility. nih.govbenthamdirect.com

Key green chemistry strategies that could be explored include:

Microwave-Assisted Synthesis: This energy-efficient technique can dramatically reduce reaction times and improve yields by selectively heating the reaction mixture. powertechjournal.com

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and efficiency by promoting mass transfer and accelerating chemical transformations. nih.govpowertechjournal.com

Multicomponent Reactions (MCRs): Designing a one-pot synthesis from three or more starting materials would streamline the process, reduce waste from intermediate purification steps, and improve atom economy. rasayanjournal.co.in

Solvent-Free or Green Solvent Approaches: Replacing conventional volatile organic compounds with safer alternatives like ionic liquids, or eliminating solvents altogether, minimizes environmental impact. rasayanjournal.co.inbenthamdirect.com

Biocatalysis: The use of enzymes could offer highly selective and environmentally benign pathways to the target molecule and its precursors. powertechjournal.com

| Green Chemistry Technique | Potential Advantages for Synthesis | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. powertechjournal.com | Optimization of microwave parameters (power, temperature, time) for key reaction steps. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer, potentially milder conditions. nih.gov | Investigating the effect of ultrasonic frequency and power on reaction efficiency and product purity. |

| Multicomponent Reactions | Increased efficiency, reduced waste, simplified workup procedures. rasayanjournal.co.in | Design of a convergent MCR strategy to construct the pyrimidine ring with the desired substituents in a single step. |

| Green Solvents/Solvent-Free | Minimized environmental pollution, reduced health and safety risks. rasayanjournal.co.inbenthamdirect.com | Screening of biodegradable solvents (e.g., ionic liquids) or developing solid-state/mechanochemical synthetic methods. |

Flow Chemistry and Continuous Processing for Scalable Production

For the large-scale and industrial production of this compound, flow chemistry presents a superior alternative to traditional batch processing. Continuous flow systems offer enhanced safety, precise control over reaction parameters, and improved scalability. jst.org.inresearchgate.net

Future research in this area should concentrate on:

Development of Telescoped Reactions: Integrating multiple synthetic steps into a single, continuous flow sequence without isolating intermediates can significantly boost efficiency and reduce waste. uc.pt

Reactor Design and Optimization: Investigating different reactor types (e.g., packed-bed, microreactors) to maximize heat and mass transfer, thereby improving reaction yields and throughput. jst.org.in

In-line Purification and Analysis: Incorporating real-time monitoring and automated purification technologies within the flow system can ensure high product quality and facilitate process optimization. uc.pt

The transition from batch to continuous manufacturing would enable safer handling of potentially hazardous reagents and intermediates, provide more consistent product quality, and allow for on-demand production, making the synthesis more flexible and cost-effective. nih.gov

Chemo- and Regioselective Functionalization Strategies

The this compound molecule possesses a reactive C-Cl bond at the C2 position, which is a prime site for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of chloropyrimidines generally follows the order C4(6) > C2 >> C5. acs.org Future research will aim to develop highly selective methods to functionalize this and other positions on the pyrimidine ring.

Key areas of investigation include:

Controlling SNAr Selectivity: While the primary site for substitution is C2, the presence of the dioxolane group at C5 can electronically influence other positions. Studies using a diverse range of nucleophiles (amines, alkoxides, thiols) are needed to map the reactivity and selectivity of the substrate. wuxiapptec.comnih.gov The choice of tertiary amine nucleophiles, for instance, has been shown to favor C2 selectivity in some 2,4-dichloropyrimidine (B19661) systems. nih.gov

Directed Metalation: The use of directing groups in combination with organometallic reagents (e.g., lithium or magnesium amides) can enable the selective deprotonation and subsequent functionalization of specific C-H bonds on the pyrimidine ring, providing access to derivatives that are not achievable through traditional substitution reactions. researchgate.net The dioxolane moiety itself, or a transiently installed group, could be explored for this purpose.

Transient Occupying Groups: A novel strategy involves using a temporary group to block a more reactive site, thereby enabling functionalization at a less reactive position. acs.org This could be applied to selectively modify the C4 or C6 positions of a related di- or tri-substituted pyrimidine precursor.

| Functionalization Strategy | Target Position | Mechanism | Research Goal |

| Nucleophilic Aromatic Substitution (SNAr) | C2 | Addition-Elimination | Exploring a wide range of nucleophiles to synthesize diverse libraries of 2-substituted pyrimidines. acs.orgwuxiapptec.com |

| Directed ortho-Metalation (DoM) | C4 / C6 | C-H Activation | Using the existing substituents or a temporary directing group to achieve regioselective C-H functionalization. researchgate.net |

| Halogen Dance Reaction | C4 / C6 | Base-induced Isomerization | Investigating conditions for migrating the chloro-substituent to other positions to enable alternative functionalization patterns. |

Exploration of Novel Catalytic Transformations and Reaction Pathways

Transition-metal catalysis offers a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds, which can be applied to the C-Cl bond of this compound.

Future research should explore a variety of catalytic cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups. acs.orgnih.gov

Stille Coupling: Coupling with organostannanes, known for its tolerance of various functional groups. acs.org

Buchwald-Hartwig Amination: Palladium-catalyzed amination to form C-N bonds with a broad scope of amine coupling partners.

Sonogashira Coupling: Introduction of alkyne moieties, which are valuable handles for further transformations like "click" chemistry. acs.org

Photoredox Catalysis: Utilizing visible light to enable novel transformations under mild conditions, potentially accessing reaction pathways that are difficult to achieve with traditional thermal methods.

A key goal is to develop catalytic systems that are not only efficient and high-yielding but also operate under mild, environmentally friendly conditions, possibly avoiding toxic or expensive transition metals in favor of more abundant and benign alternatives. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. nih.govengineering.org.cn For this compound, these technologies can accelerate research and development significantly.

Emerging applications include:

Retrosynthesis Planning: AI-powered tools can analyze the target molecule and propose novel and efficient synthetic routes by learning from vast databases of chemical reactions. engineering.org.cncas.org This can help identify more economical or sustainable pathways for its initial synthesis.

Reaction Outcome and Yield Prediction: ML models can be trained to predict the success, yield, and regioselectivity of potential reactions, including the functionalization strategies mentioned above. digitellinc.compreprints.org This allows researchers to prioritize experiments that are most likely to succeed, saving time and resources. digitellinc.com

Optimization of Reaction Conditions: AI algorithms can systematically explore the complex interplay of reaction parameters (temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and minimizing byproducts, a task that is often resource-intensive when performed manually. preprints.orgpreprints.org

By integrating AI and ML with automated robotic synthesis platforms, researchers can create high-throughput experimentation workflows to rapidly screen and optimize reactions, dramatically accelerating the discovery of new derivatives of this compound and their applications. preprints.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.